molecular formula C11H10Cl2N4O B213770 4-chloro-N-(2-chloro-3-pyridinyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

4-chloro-N-(2-chloro-3-pyridinyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No. B213770
M. Wt: 285.13 g/mol
InChI Key: KJRJTMKYVKKSIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(2-chloro-3-pyridinyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide, also known as CCPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CCPC is a pyrazole derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-chloro-3-pyridinyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is not fully understood, but studies have suggested that it may act by inhibiting various enzymes involved in cancer cell growth and inflammation. It has also been suggested that 4-chloro-N-(2-chloro-3-pyridinyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide may act by inducing apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
4-chloro-N-(2-chloro-3-pyridinyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has been found to have various biochemical and physiological effects. In vitro studies have shown that 4-chloro-N-(2-chloro-3-pyridinyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that 4-chloro-N-(2-chloro-3-pyridinyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide can reduce tumor growth in mice and decrease the levels of inflammatory cytokines in rats.

Advantages and Limitations for Lab Experiments

4-chloro-N-(2-chloro-3-pyridinyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has several advantages for lab experiments, such as its ease of synthesis and availability. However, 4-chloro-N-(2-chloro-3-pyridinyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide also has limitations such as its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for 4-chloro-N-(2-chloro-3-pyridinyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide research. One direction is to further study its potential anticancer and anti-inflammatory properties and its mechanism of action. Another direction is to investigate its potential use as a herbicide and pesticide. Additionally, further studies could be conducted to improve the solubility of 4-chloro-N-(2-chloro-3-pyridinyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide and to develop new synthesis methods.

Synthesis Methods

4-chloro-N-(2-chloro-3-pyridinyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide can be synthesized using various methods such as the reaction of 4-chloro-3-formylpyridine with 4-amino-1,3-dimethyl-5-aminopyrazole in the presence of acetic acid and ethanol. Another method involves the reaction of 4-chloro-3-formylpyridine with 4-amino-1,3-dimethyl-5-aminopyrazole in the presence of sodium acetate and ethanol. The resulting compound is then treated with acetic anhydride to yield 4-chloro-N-(2-chloro-3-pyridinyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide.

Scientific Research Applications

4-chloro-N-(2-chloro-3-pyridinyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has been studied for its potential applications in various fields such as agriculture, medicine, and environmental science. In agriculture, 4-chloro-N-(2-chloro-3-pyridinyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has been found to have herbicidal activity against various weeds. In medicine, 4-chloro-N-(2-chloro-3-pyridinyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has been studied for its potential anticancer and anti-inflammatory properties. In environmental science, 4-chloro-N-(2-chloro-3-pyridinyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has been studied for its potential use as a pesticide.

properties

Product Name

4-chloro-N-(2-chloro-3-pyridinyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Molecular Formula

C11H10Cl2N4O

Molecular Weight

285.13 g/mol

IUPAC Name

4-chloro-N-(2-chloropyridin-3-yl)-2,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C11H10Cl2N4O/c1-6-8(12)9(17(2)16-6)11(18)15-7-4-3-5-14-10(7)13/h3-5H,1-2H3,(H,15,18)

InChI Key

KJRJTMKYVKKSIA-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1Cl)C(=O)NC2=C(N=CC=C2)Cl)C

Canonical SMILES

CC1=NN(C(=C1Cl)C(=O)NC2=C(N=CC=C2)Cl)C

Origin of Product

United States

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